molecular formula C19H19ClN4O B6694051 N-[1-(4-chlorophenyl)propyl]-2-(5-pyridin-3-ylpyrazol-1-yl)acetamide

N-[1-(4-chlorophenyl)propyl]-2-(5-pyridin-3-ylpyrazol-1-yl)acetamide

Cat. No.: B6694051
M. Wt: 354.8 g/mol
InChI Key: ZODQHBDBAIECDI-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)propyl]-2-(5-pyridin-3-ylpyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It features a complex structure with a chlorophenyl group, a pyridinyl group, and a pyrazolyl group

Properties

IUPAC Name

N-[1-(4-chlorophenyl)propyl]-2-(5-pyridin-3-ylpyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c1-2-17(14-5-7-16(20)8-6-14)23-19(25)13-24-18(9-11-22-24)15-4-3-10-21-12-15/h3-12,17H,2,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODQHBDBAIECDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)NC(=O)CN2C(=CC=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-chlorophenyl)propyl]-2-(5-pyridin-3-ylpyrazol-1-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 4-chlorophenylpropylamine and 5-pyridin-3-ylpyrazole. These intermediates are then coupled through an acylation reaction using acetic anhydride or acetyl chloride under controlled conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-[1-(4-chlorophenyl)propyl]-2-(5-pyridin-3-ylpyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[1-(4-chlorophenyl)propyl]-2-(5-pyridin-3-ylpyrazol-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)propyl]-2-(5-pyridin-3-ylpyrazol-1-yl)acetamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

  • N-[1-(4-chlorophenyl)propyl]-2-(5-pyridin-3-ylpyrazol-1-yl)acetamide
  • N-[1-(4-bromophenyl)propyl]-2-(5-pyridin-3-ylpyrazol-1-yl)acetamide
  • N-[1-(4-fluorophenyl)propyl]-2-(5-pyridin-3-ylpyrazol-1-yl)acetamide

Comparison:

  • Uniqueness: The presence of the 4-chlorophenyl group in this compound imparts unique chemical and biological properties compared to its analogs with different halogen substitutions.
  • Reactivity: The chlorophenyl group may exhibit different reactivity patterns in substitution reactions compared to bromophenyl or fluorophenyl groups.
  • Biological Activity: Variations in halogen substitution can lead to differences in biological activity and potency, making each compound unique in its potential applications.

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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